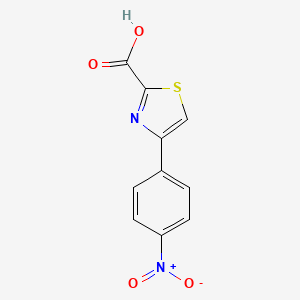

4-(4-Nitrophenyl)thiazole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(4-nitrophenyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S/c13-10(14)9-11-8(5-17-9)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYQYTIXQIKLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-nitrophenyl)thiazole-2-carboxylic acid typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to cyclization and subsequent oxidation to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrophenyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Scientific Research Applications

- Chemistry 4-(4-Nitrophenyl)thiazole-2-carboxylic acid can be used as a building block in synthesizing more complex heterocyclic compounds.

- Biology It is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

- Medicine The compound is studied for its role in drug development, particularly in designing inhibitors for specific enzymes.

Properties

Relevant properties of this compound:

- IUPAC Name: 2-(4-nitrophenyl)-1,3-thiazole-4-carbaldehyde

- Molecular Formula: C10H6N2O3S

- Molecular Weight: 234.23 g/mol

2-(4-Nitrophenyl)thiazole-4-carbaldehyde, a compound similar to this compound, exhibits biological activity, especially in antimicrobial and anticancer research.

- The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

- The thiazole ring may interact with enzyme active sites, inhibiting their function and affecting cellular pathways.

Antimicrobial Activity

2-(4-Nitrophenyl)thiazole-4-carbaldehyde has demonstrated significant antimicrobial properties against various bacterial strains. The presence of the nitro group enhances its antimicrobial efficacy.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

2-(4-Nitrophenyl)thiazole-4-carbaldehyde has shown cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2). The compound's ability to disrupt cellular processes makes it a candidate for pharmacological exploration.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 12.5 |

| MCF-7 | 15.8 |

| A-431 | 10.3 |

Case Studies

- Antibacterial Study: Researchers assessed the antibacterial activity of various thiazole derivatives, including 2-(4-Nitrophenyl)thiazole-4-carbaldehyde, indicating a strong correlation between the presence of the nitro group and increased antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Anticancer Evaluation: In vitro tests on HepG2 cells revealed that treatment with 2-(4-Nitrophenyl)thiazole-4-carbaldehyde led to significant cell death compared to control groups, suggesting that the compound affects cell cycle progression and induces apoptosis in cancer cells.

New Thiazole Derivative as a Potential Anticancer

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)thiazole-2-carboxylic acid involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer processes, while the thiazole ring can interact with biological macromolecules. These interactions can modulate biochemical pathways and cellular functions, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Compounds :

4-(3-Nitrophenyl)thiazole-2-carboxylic acid (CAS 185245-05-0): Differs in the nitro group position (meta vs. para). Molecular formula: C₁₀H₆N₂O₄S; molecular weight: 250.22. The meta-nitro substitution reduces symmetry and may alter dipole moments and crystal packing compared to the para isomer .

2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid (CAS 92057-32-4): Nitro group on the 3-position of the phenyl ring, with the carboxylic acid at the 4-position of the thiazole. Molecular formula: C₁₀H₆N₂O₄S; molecular weight: 250.23. This positional isomer exhibits distinct electronic properties due to the altered conjugation pathway .

Impact of Nitro Position :

- Para-nitro : Maximizes resonance stabilization of the nitro group with the thiazole ring, enhancing electron-withdrawing effects.

Functional Group Variations

Carboxylic Acid vs. Ester Derivatives :

- Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate (CAS 172848-60-1): An ester derivative with an ortho-nitro group. Molecular formula: C₁₂H₁₀N₂O₄S; molecular weight: 278.26. The ester group increases lipophilicity, whereas the ortho-nitro substitution introduces steric hindrance, affecting binding to biological targets .

- 4-(4-Fluorophenyl)thiazole-2-carboxylic acid: Replaces nitro with a fluoro group. Molecular formula: C₁₀H₆FNO₂S; molecular weight: 223.01.

Structural and Physicochemical Data Table

Biological Activity

4-(4-Nitrophenyl)thiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a nitrophenyl group and a carboxylic acid functional group. This structural arrangement is crucial for its biological activity, as modifications to the thiazole moiety can significantly influence its pharmacological effects.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies indicate that thiazole derivatives possess antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Thiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief .

- Anticancer Properties : Several studies have highlighted the cytotoxic effects of thiazole compounds on cancer cell lines. For instance, derivatives similar to this compound have been shown to induce apoptosis in various cancer cell lines, suggesting potential as anticancer agents .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, such as COX enzymes, leading to decreased production of pro-inflammatory mediators .

- Receptor Interaction : Similar compounds have been shown to interact with various biological receptors, potentially influencing signaling pathways related to cell growth and apoptosis .

Case Studies

Several studies have explored the biological activity of thiazole derivatives:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 2-position of the thiazole ring enhanced antimicrobial potency.

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that thiazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 to 30 µM, indicating promising anticancer potential .

- Anti-inflammatory Activity : Research focused on the anti-inflammatory properties of thiazole derivatives showed that they significantly reduced edema in animal models when administered prior to inflammatory stimuli. This suggests their potential use in treating inflammatory diseases .

Data Summary Table

Q & A

Q. What are the pathways for environmental degradation of this compound under varying conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.